1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a fluorinated organic compound that features a boronic ester group. This compound is notable for its unique structure, which combines fluorine atoms and a boronic ester, making it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The presence of fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.
Hydroboration: The boronic ester group can undergo hydroboration reactions, which are useful in the synthesis of various organic compounds.
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and transition metal catalysts for hydroboration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The fluorine atoms enhance the compound’s stability and reactivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar compounds to 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol include other boronic esters and fluorinated organic molecules. Some examples are:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound makes it unique, providing distinct reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C16H21BF4O3 |
---|---|
Molecular Weight |
348.1 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H21BF4O3/c1-9-7-12(18)10(15(6,22)16(19,20)21)8-11(9)17-23-13(2,3)14(4,5)24-17/h7-8,22H,1-6H3 |
InChI Key |
PKEQHDSQIKFLDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(C)(C(F)(F)F)O |
Origin of Product |
United States |
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